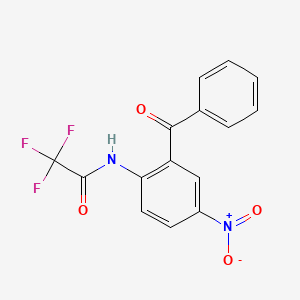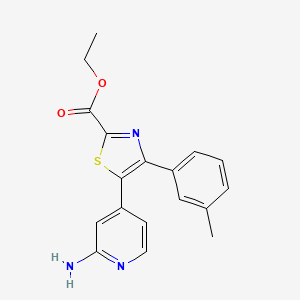
Trifluoro(methyl)ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro(methyl)ammonium is a chemical compound with the molecular formula CH₃F₃N It is characterized by the presence of a trifluoromethyl group (-CF₃) attached to an ammonium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(methyl)ammonium typically involves the introduction of a trifluoromethyl group into an ammonium compound. One common method is the reaction of trifluoromethyl iodide (CF₃I) with ammonia (NH₃) under controlled conditions. This reaction can be catalyzed by copper powder in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalysts can enhance the production process, making it more suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoro(methyl)ammonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethylamine oxide.
Reduction: Reduction reactions can yield simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) under appropriate conditions.
Major Products:
Oxidation: Trifluoromethylamine oxide.
Reduction: Simpler amines.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
Trifluoro(methyl)ammonium has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoro(methyl)ammonium involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can also influence the electronic properties of the compound, making it a potent modulator of enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
- Trifluoromethylamine (CF₃NH₂)
- Trifluoromethyltrimethylsilane (CF₃Si(CH₃)₃)
- Trifluoromethyl iodide (CF₃I)
Comparison: Trifluoro(methyl)ammonium is unique due to its combination of the trifluoromethyl group with an ammonium ion. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity compared to other trifluoromethylated compounds .
Propriétés
Numéro CAS |
205251-10-1 |
|---|---|
Formule moléculaire |
CH3F3N+ |
Poids moléculaire |
86.037 g/mol |
Nom IUPAC |
trifluoro(methyl)azanium |
InChI |
InChI=1S/CH3F3N/c1-5(2,3)4/h1H3/q+1 |
Clé InChI |
FRGPRFZMQHCPFT-UHFFFAOYSA-N |
SMILES canonique |
C[N+](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)


![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)



![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)

![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
